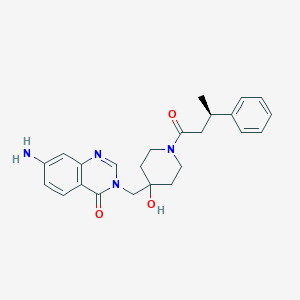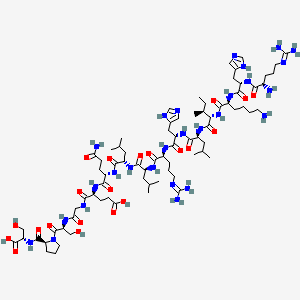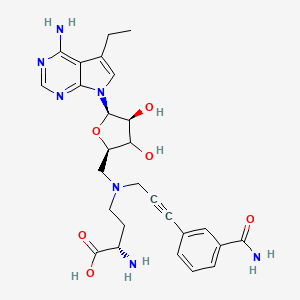
Entrectinib-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Entrectinib-d4 is a deuterated form of entrectinib, a potent inhibitor of tropomyosin receptor tyrosine kinases A, B, and C, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of entrectinib, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of entrectinib-d4 involves the incorporation of deuterium atoms into the molecular structure of entrectinib. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide or deuterated solvents, under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of entrectinib can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterium Gas: Utilizing deuterium gas in the hydrogenation steps to replace hydrogen atoms with deuterium.
Catalysts: Employing specific catalysts that facilitate the incorporation of deuterium atoms into the molecular structure.
Analyse Chemischer Reaktionen
Types of Reactions
Entrectinib-d4 can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Entrectinib-d4 has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of entrectinib in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of entrectinib.
Drug-Drug Interactions: Assessing potential interactions between entrectinib and other drugs.
Biological Studies: Understanding the biological effects and mechanisms of action of entrectinib in various cell lines and animal models.
Wirkmechanismus
Entrectinib-d4, like entrectinib, functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases A, B, and C, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase. These kinases are involved in cell proliferation and survival pathways. Inhibition of these kinases suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alectinib: Another anaplastic lymphoma kinase inhibitor used in the treatment of non-small cell lung cancer.
Ceritinib: A selective anaplastic lymphoma kinase inhibitor with similar applications.
Lorlatinib: An anaplastic lymphoma kinase inhibitor with a broader range of targets.
Uniqueness
Entrectinib-d4 is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can provide insights into the stability, bioavailability, and metabolic pathways of entrectinib, making it a valuable tool in drug development and research.
Eigenschaften
Molekularformel |
C31H34F2N6O2 |
|---|---|
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide |
InChI |
InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i6D2,7D2 |
InChI-Schlüssel |
HAYYBYPASCDWEQ-KXGHAPEVSA-N |
Isomerische SMILES |
[2H]C1(COCC(C1NC2=C(C=CC(=C2)N3CCN(CC3)C)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F)([2H])[2H])[2H] |
Kanonische SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)





cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)

![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)

